molecular formula C23H29N3O2 B2865248 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922033-33-8

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2865248
CAS No.: 922033-33-8
M. Wt: 379.504
InChI Key: BLWPQTKKHZCOBD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-methoxy group and a complex side chain containing 1-methylindolin-5-yl and pyrrolidin-1-yl moieties.

Properties

IUPAC Name

3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-25-13-10-18-14-17(8-9-21(18)25)22(26-11-3-4-12-26)16-24-23(27)19-6-5-7-20(15-19)28-2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWPQTKKHZCOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and physicochemical properties of the target compound with analogs from the evidence:

Compound Name / Identifier Key Substituents Biological Activity Physicochemical Notes Reference
Target Compound : 3-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide 3-methoxybenzamide, 1-methylindolin-5-yl, pyrrolidin-1-yl Not explicitly stated (likely CNS/cardiovascular) High lipophilicity due to indoline/pyrrolidine N/A
Temano-grel (INN: 3-methoxy-N-{3-(1-methylpyrazol-5-yl)-4-[2-morpholinoethoxy]phenyl}benzamide) 3-methoxybenzamide, 1-methylpyrazol-5-yl, morpholinoethoxy Platelet aggregation inhibitor Improved solubility via morpholine
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide 2-methoxybenzamide, ethylpyrrolidine, ethylsulfonyl, amino Medicinal chemistry candidate Enhanced solubility (sulfonyl group)
N-(5-(pyrrolidin-1-yl)-2-(3,4,5-trimethoxybenzylamino)phenyl)benzamide Benzamide, pyrrolidin-1-yl, 3,4,5-trimethoxybenzyl Synthetic intermediate High lipophilicity (trimethoxy groups)
Thiazolyl/isoxazolylmethylthio-benzamide derivatives Thiazolylmethylthio, isoxazolylmethylthio, varied aryl/heteroaryl substitutions Anticancer, antiviral Variable solubility (thioether linkage)

Key Differences and Implications

Core Benzamide Modifications: The target compound’s 3-methoxy group is shared with temano-grel and the 4-amino derivative , suggesting a common pharmacophore for binding. However, temano-grel’s morpholinoethoxy group enhances aqueous solubility compared to the target’s pyrrolidine/indoline side chain, which may increase lipophilicity and blood-brain barrier penetration.

Heterocyclic Side Chains: The 1-methylindolin-5-yl group in the target compound is unique among the analogs. Indoline derivatives are associated with serotonin receptor modulation, while temano-grel’s pyrazolyl group is linked to antiplatelet activity . Pyrrolidine moieties (present in both the target and ’s compound) are often used to improve metabolic stability .

In contrast, thiazolyl/isoxazolylmethylthio derivatives from exhibit broader antiviral/anticancer applications, likely due to thioether-mediated redox interactions .

Physicochemical Properties: The ethylsulfonyl group in ’s compound improves solubility, whereas the target compound’s indoline and pyrrolidine groups may favor lipid membrane permeation.

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